molecular formula C42H64O16 B12411152 Copteroside G

Copteroside G

Cat. No.: B12411152
M. Wt: 824.9 g/mol
InChI Key: KXYRUPZAFWEWGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Copteroside G is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the epigeal part of Climacoptera transoxana using solvents and chromatographic techniques .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. The process would involve large-scale extraction and purification techniques similar to those used in laboratory settings.

Mechanism of Action

The mechanism of action of Copteroside G involves its interaction with specific molecular targets and pathways. As a glycoside, it may exert its effects by modulating enzyme activities or interacting with cell surface receptors . The exact molecular targets and pathways are still under investigation.

Properties

Molecular Formula

C42H64O16

Molecular Weight

824.9 g/mol

IUPAC Name

6-[[4-carboxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H64O16/c1-37(2)13-15-42(36(54)58-33-29(48)26(45)25(44)21(18-43)55-33)16-14-39(4)19(20(42)17-37)7-8-22-38(3)11-10-24(41(6,35(52)53)23(38)9-12-40(22,39)5)56-34-30(49)27(46)28(47)31(57-34)32(50)51/h7,20-31,33-34,43-49H,8-18H2,1-6H3,(H,50,51)(H,52,53)

InChI Key

KXYRUPZAFWEWGV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C

Origin of Product

United States

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